molecular formula C21H23NO4 B3028265 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid CAS No. 1799443-42-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Cat. No.: B3028265
CAS No.: 1799443-42-7
M. Wt: 353.4
InChI Key: HKELUUGCKFRJQM-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in organic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase synthesis techniques is also common, where the amino acid is attached to a solid resin, and the protecting group is added in a stepwise manner.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the fluorenylmethoxycarbonyl group under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide at room temperature.

    Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide or peptide fragment.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid involves the protection of the amino group of an amino acid, preventing unwanted side reactions during peptide synthesis. The fluorenylmethoxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group when needed. This selective protection and deprotection facilitate the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: Similar in structure but lacks the methyl group on the amino nitrogen.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar but with a shorter carbon chain.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar but with a longer carbon chain.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid lies in its specific structure, which provides a balance between stability and reactivity. The presence of the methyl group on the amino nitrogen enhances its stability, making it a preferred choice in peptide synthesis.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELUUGCKFRJQM-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188746
Record name D-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799443-42-7
Record name D-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799443-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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